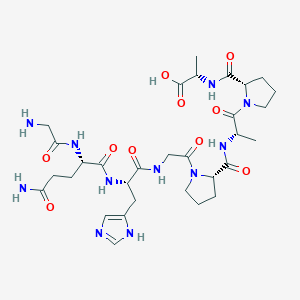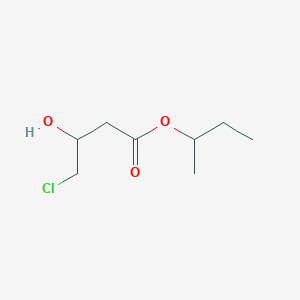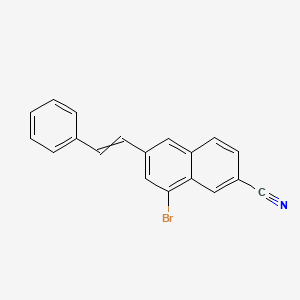![molecular formula C10H21NO4Si B14224193 3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane CAS No. 820252-11-7](/img/structure/B14224193.png)
3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane is a silane-based compound with the molecular formula C10H21NO4Si. It is known for its unique structure, which includes a bicyclic ring system and a trimethoxysilyl group. This compound is commonly used as a coupling agent and adhesion promoter in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane typically involves the reaction of 3,4-epoxycyclohexylmethyltrimethoxysilane with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Epoxide Ring Opening: The epoxide ring in the bicyclic system can undergo nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts.
Epoxide Ring Opening: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis and Condensation: Siloxane polymers.
Epoxide Ring Opening: Various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Functionalizes surfaces for biomolecule attachment in biosensors and diagnostic devices.
Medicine: Potential use in drug delivery systems due to its ability to modify surfaces and improve biocompatibility.
Industry: Enhances the properties of composites, coatings, and adhesives.
作用機序
The mechanism of action of 3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, promoting adhesion between different materials. The epoxide ring can also undergo nucleophilic attack, leading to functionalization of surfaces .
類似化合物との比較
Similar Compounds
- [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane
- (3,4-Epoxycyclohexyl)ethyltrimethoxysilane
- 2-(7-Oxabicyclo[4.1.0]hept-3-yl)ethyl-trimethoxysilane
Uniqueness
3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane is unique due to its bicyclic structure and the presence of both an epoxide ring and a trimethoxysilyl group. This combination allows it to undergo a variety of chemical reactions and makes it highly versatile for different applications .
特性
CAS番号 |
820252-11-7 |
|---|---|
分子式 |
C10H21NO4Si |
分子量 |
247.36 g/mol |
IUPAC名 |
trimethoxy-[2-(7-oxa-3-azabicyclo[4.1.0]heptan-3-yl)ethyl]silane |
InChI |
InChI=1S/C10H21NO4Si/c1-12-16(13-2,14-3)7-6-11-5-4-9-10(8-11)15-9/h9-10H,4-8H2,1-3H3 |
InChIキー |
QWIOBBSXNMWKAW-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCN1CCC2C(C1)O2)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]-](/img/structure/B14224113.png)
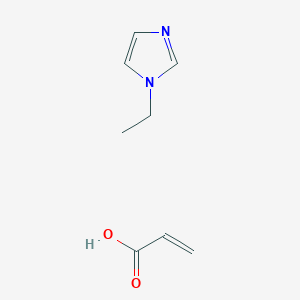
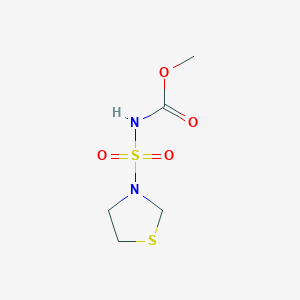
![Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate](/img/structure/B14224129.png)
![(2Z)-1H-Pyrrolo[1,2-d][1,4]diazonine](/img/structure/B14224135.png)
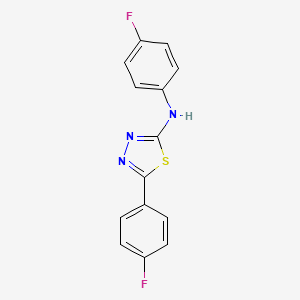
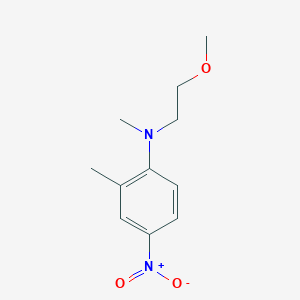
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)-](/img/structure/B14224148.png)
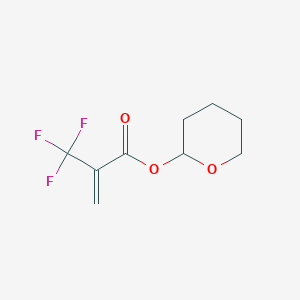
![2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-6-nitro-1H-benzimidazole](/img/structure/B14224160.png)
![5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14224167.png)
